molecular formula C14H17N3O2 B6582081 N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide CAS No. 1210508-08-9

N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide

Cat. No. B6582081
CAS RN: 1210508-08-9
M. Wt: 259.30 g/mol
InChI Key: ATWVLGLXDVROTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

Photophysical Properties and Radical Anion Generation

The compound’s photophysical properties are of interest due to its ability to generate semi-stable radical anion species through photo-induced electron transfer from a carboxy group . Researchers have investigated its colorimetric reactions, which involve changes in optical properties. Specifically, the compound can form radical anions via electron transfer from carboxylate groups to the naphthalimide derivative. These radical anions play a crucial role in developing sophisticated detection systems specific for carboxylates.

Organic Nonlinear Optical Materials (ONLO)

In recent years, scientists have explored organic materials for various photonic applications, including optical switching, imaging, 3D memory, and optical limiting. The compound’s unique structure may contribute to its potential as an ONLO material .

Free Radical Photoinitiators

The compound and its derivatives have been studied as one-component free radical photoinitiators. When combined with various additives, they exhibit efficient free radical photopolymerization even under low-intensity polychromatic visible light. These properties make them promising candidates for applications in photopolymerization processes .

Chemical Reactivity in Synthesis

N,N-dimethylenamino ketones, including the compound, have shown high synthetic applications in the preparation of acyclic, carbocyclic, and heterocyclic compounds. Their reactivity contributes to the synthesis of diverse chemical structures .

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17(2)12-5-3-11(4-6-12)7-9-15-14(18)13-8-10-16-19-13/h3-6,8,10H,7,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWVLGLXDVROTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.